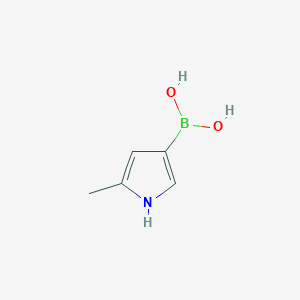
(5-Methyl-1H-pyrrol-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1H-pyrrol-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1H-pyrrol-3-YL)boronic acid typically involves the borylation of a pyrrole derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, allowing for the preparation of boronates that are stable towards air and can be purified chromatographically.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions is optimized for efficiency and cost-effectiveness. The use of recyclable catalysts and environmentally benign reagents is often prioritized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1H-pyrrol-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
(5-Methyl-1H-pyrrol-3-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methyl-1H-pyrrol-3-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pinacolborane: Used in hydroboration reactions and as a precursor to other boronic acids.
Uniqueness
(5-Methyl-1H-pyrrol-3-YL)boronic acid is unique due to its pyrrole ring, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of heterocyclic compounds and other complex organic molecules .
Properties
Molecular Formula |
C5H8BNO2 |
|---|---|
Molecular Weight |
124.94 g/mol |
IUPAC Name |
(5-methyl-1H-pyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO2/c1-4-2-5(3-7-4)6(8)9/h2-3,7-9H,1H3 |
InChI Key |
FHFWBUUJEKJBOA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC(=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
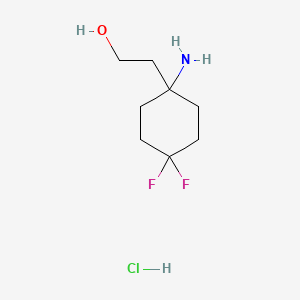
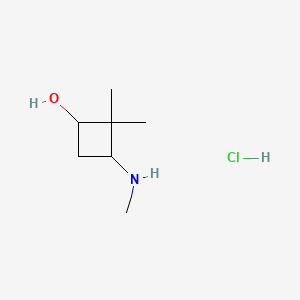

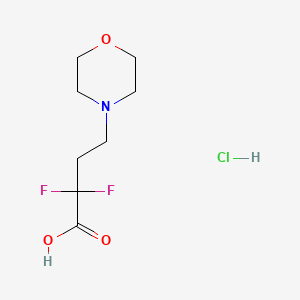
![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)

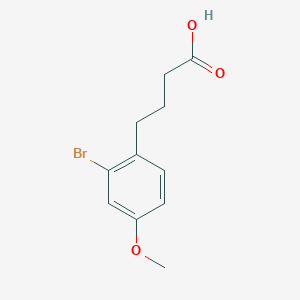
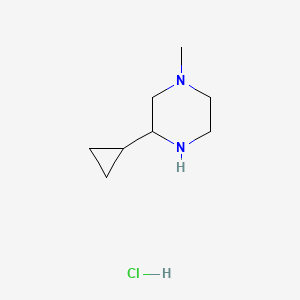
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
